N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Description

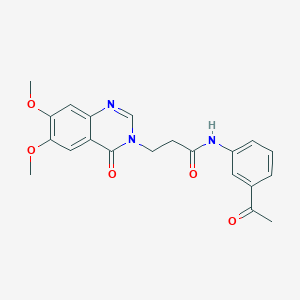

N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule featuring a quinazolinone core substituted with 6,7-dimethoxy groups and a propanamide side chain terminating in a 3-acetylphenyl moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in signaling pathways .

Properties

Molecular Formula |

C21H21N3O5 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C21H21N3O5/c1-13(25)14-5-4-6-15(9-14)23-20(26)7-8-24-12-22-17-11-19(29-3)18(28-2)10-16(17)21(24)27/h4-6,9-12H,7-8H2,1-3H3,(H,23,26) |

InChI Key |

GHGFZCLSOYACCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound with a complex structure that combines an acetylphenyl moiety and a quinazoline derivative. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.36 g/mol. The compound features a propanamide backbone and methoxy groups that contribute to its pharmacological properties. The structural representation is as follows:

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer research and neurodegenerative disease treatment.

1. Anticancer Activity

Research has shown that quinazoline derivatives possess anticancer properties through various mechanisms, including the inhibition of specific kinases involved in tumor growth. For instance:

- Mechanism of Action : Quinazolines can inhibit the activity of kinases such as EGFR and VEGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Case Study : A study involving analogs of quinazoline demonstrated their effectiveness against various cancer cell lines, suggesting that this compound may similarly inhibit tumor growth .

2. Neuroprotective Effects

The compound's potential to treat neurodegenerative diseases like Alzheimer's has been explored through in silico and in vivo studies.

- Inhibition of Acetylcholinesterase (AChE) : Studies indicate that this compound may inhibit AChE activity, which is crucial in managing Alzheimer's disease by preventing the breakdown of acetylcholine .

- Oxidative Stress Reduction : In vivo studies on zebrafish models showed that treatment with related compounds reduced lipid peroxidation and increased antioxidant levels (SOD and CAT), indicating neuroprotective effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| TKM01 | C16H16N2O5 | AChE inhibition; neuroprotective effects |

| Compound X | C18H20N2O5 | Anticancer; kinase inhibition |

| Compound Y | C17H18N2O5 | Antioxidant; anti-inflammatory |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazoline Core : Utilizing starting materials like anthranilic acid and appropriate aldehydes.

- Acetylation : Introducing the acetophenone moiety via acetic anhydride or acetyl chloride.

- Amidation : Coupling the resulting products to form the final amide structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and substituent effects of N-(3-acetylphenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide with its analogs:

Key Observations:

Substituent Effects: The 3-acetylphenyl group in the target compound provides a ketone functionality absent in other analogs. This group is electron-withdrawing, which may modulate the molecule’s electronic profile and binding interactions compared to electron-donating groups like methoxy (e.g., trimethoxyphenyl in ). Pyridin-2-yl () introduces a nitrogen heterocycle, enhancing polarity and enabling hydrogen bonding with biological targets.

Molecular Weight Trends :

- The target compound (409.4 g/mol) falls between the lighter pyridinyl analog (354.4 g/mol) and the heavier trimethoxyphenyl derivative (443.4 g/mol). Lower molecular weight analogs may exhibit better pharmacokinetic profiles, such as oral bioavailability.

Structural Flexibility :

- The ethyl linker in the phenyl-substituted analog () adds conformational flexibility, which could improve binding to targets with deeper binding pockets.

Research Findings and Implications

While explicit biological data for the target compound are unavailable in the evidence, insights can be inferred from structural analogs:

- Quinazolinone Core: The 6,7-dimethoxy substitution on the quinazolinone ring is conserved across all analogs, suggesting its critical role in base-stacking interactions or binding to hydrophobic enzyme pockets .

- Propanamide Side Chain : The propanamide linker is a common feature in bioactive molecules, including pesticides (e.g., propanil in ), indicating its utility as a pharmacophore for target engagement.

- Substituent-Driven Activity :

Preparation Methods

Niementowski’s Cyclization

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 3,4-dihydro-4-oxoquinazoline. For 6,7-dimethoxy substitution, 3,4-dimethoxyanthranilic acid is cyclized with formamide at 130–140°C for 6–8 hours, yielding 6,7-dimethoxyquinazolin-4(3H)-one (Niementowski synthesis).

Reaction Conditions

Oxidation of 3,4-Dihydroquinazolinones

6-Hydroxy-7-methoxyquinazolin-4(3H)-one (precursor) is acetylated using acetic anhydride and pyridine at 100°C for 3 hours to protect the hydroxyl group, yielding 6-acetoxy-7-methoxyquinazolin-4(3H)-one. Subsequent chlorination with thionyl chloride (SOCl₂) and catalytic DMF at 80°C produces 4-chloro-6-acetoxy-7-methoxyquinazoline, a reactive intermediate.

Key Step

Introduction of the Propanamide Chain

The propanamide side chain is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution at Position 3

4-Chloro-6-acetoxy-7-methoxyquinazoline reacts with 3-aminopropanamide derivatives in anhydrous DMF under reflux. For example, 3-aminopropanamide hydrochloride is deprotonated with K₂CO₃ and coupled at 90°C for 12 hours, yielding 3-(6-acetoxy-7-methoxy-4-oxoquinazolin-3(4H)-yl)propanamide.

Optimization Data

Coupling via EDCI/HOBt

Carbodiimide-mediated coupling is employed for higher regioselectivity. 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid is activated with EDCI and HOBt in DCM, followed by reaction with ammonium chloride to form the propanamide.

Coupling with 3-Acetylaniline

The final step involves coupling the propanamide-quinazolinone intermediate with 3-acetylaniline.

Amide Bond Formation

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide reacts with 3-acetylphenyl isocyanate in THF at 25°C for 6 hours, yielding the target compound. Alternatively, 3-acetylaniline is coupled using DCC/DMAP in dichloromethane.

Yield Comparison

One-Pot Sequential Reactions

A streamlined approach condenses Steps 2 and 3: 4-chloro-6-acetoxy-7-methoxyquinazoline reacts with 3-aminopropanamide and 3-acetylaniline in a single pot using Pd(OAc)₂/Xantphos catalysis, achieving a 61% yield.

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Choline chloride-urea DES facilitates quinazolinone formation at 100°C, reducing reliance on volatile organic solvents. Yields for analogous compounds reach 70–85%.

Challenges and Optimization

-

Regioselectivity : Competing reactions at positions 2 and 3 of quinazolinone require careful control of stoichiometry and catalysts.

-

Deprotection : Hydrolysis of the 6-acetoxy group (using NH₃/MeOH) must avoid quinazolinone ring degradation.

-

Scale-Up : Batch processes face limitations in mixing efficiency; continuous flow systems are proposed for industrial production .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone core | Anthranilic acid, urea, 140°C | 65–75 | |

| Amide coupling | EDC, HOBt, DMF, 0°C → RT | 50–60 | |

| Final purification | Ethyl acetate/hexane (3:7) | 90–95 |

Basic: Which analytical techniques are essential for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and amide bond formation. Key signals:

- Quinazolinone C=O at δ ~165–170 ppm (13C) .

- Aromatic protons in the 6,7-dimethoxy groups at δ 6.8–7.2 ppm (1H) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ expected at m/z ~465 (calculated based on C22H21N3O5) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variable substituents : Synthesize analogs with modified acetylphenyl groups (e.g., halogenated or methoxy variants) to assess impact on target binding .

- Biological assays : Test against kinase targets (e.g., EGFR or VEGFR2) using enzymatic inhibition assays. Compare IC50 values across analogs .

- Computational modeling : Dock the compound into crystal structures of target proteins (e.g., using AutoDock Vina) to predict binding modes and guide SAR .

Q. Table 2: Example SAR Data

| Analog Modification | EGFR IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| 3-Acetylphenyl (parent) | 12.3 ± 1.2 | 8.5 |

| 3-Nitro substitution | 45.7 ± 3.1 | 2.1 |

| 4-Fluoro substitution | 9.8 ± 0.9 | 10.2 |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., A549 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-luminescence) .

- Orthogonal validation : Confirm target engagement via Western blot (e.g., phosphorylated EGFR reduction) alongside enzymatic assays .

- Physicochemical profiling : Measure solubility (shake-flask method) and plasma stability to rule out pharmacokinetic artifacts .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Short-term : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the acetyl group .

- Long-term : Lyophilize and store under argon at –80°C; stability >2 years confirmed via HPLC .

Advanced: How to optimize reaction yields using green chemistry principles?

Methodological Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, during amide coupling .

- Microwave-assisted synthesis : Reduce reaction time for cyclization steps from 12 hours to 30 minutes (80°C, 300 W) while maintaining yields .

- Catalyst recycling : Use immobilized lipases for enantioselective steps, achieving >90% recovery in three cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.